![molecular formula C8H16ClNO4S B2744481 Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride CAS No. 2375273-37-1](/img/structure/B2744481.png)
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride
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Overview
Description
“Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride” is a synthetic compound with the CAS Number: 2375273-37-1 . It has a molecular weight of 257.74 and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 257.74 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Organic Synthesis and Chemical Analysis
The compound plays a significant role in organic synthesis, particularly in the formation of highly reactive alpha-oxoaldehydes such as Methylglyoxal (MG), which is pivotal in modifying arginine and lysine residues in proteins. MG is associated with complications in diabetes and neurodegenerative diseases and is found in foodstuffs and beverages. Its detection and quantification in biological samples utilize advanced techniques like HPLC or GC methods, emphasizing its significance in both chemical synthesis and analysis (Nemet, Varga-Defterdarović, & Turk, 2006).
Another study highlights a one-pot synthesis strategy for derivatives closely related to the chemical structure of interest, showcasing the compound's utility in facilitating the synthesis of complex organic molecules. This synthesis method could potentially contribute to the development of new materials or drug molecules by providing a versatile building block (Dobrydnev et al., 2018).
Pharmacological Applications
- The compound's derivatives have been explored for their antihypertensive α-blocking activity, indicating its potential in developing medications for managing high blood pressure. The synthesis of these derivatives from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, through a series of reactions, resulted in compounds with promising pharmacological activities and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Biochemical Research
- In biochemical research, derivatives of the compound under investigation are used for understanding biochemical pathways and interactions, such as in the study of glycolipids and their aminosugar linkages. This is critical for elucidating biological mechanisms and could have implications in understanding diseases and developing therapeutic interventions (Stellner, Saito, & Hakomori, 1973).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXXSKLLCUQSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCS(=O)(=O)CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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